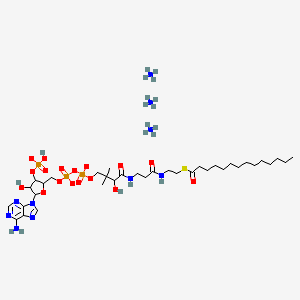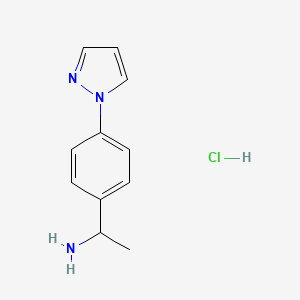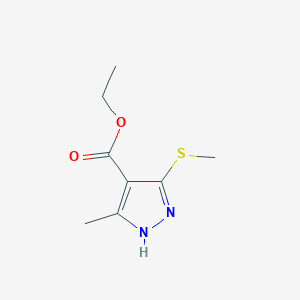![molecular formula C20H13N B12096098 7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
7H-Dibenzo[b,g]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Dibenzo[b,g]carbazole is a polycyclic aromatic compound with the molecular formula C20H13N. It is known for its complex structure, consisting of fused benzene and carbazole rings. This compound is found in various environmental pollutants, including tobacco smoke and fossil fuel combustion products . It has garnered significant attention due to its potential carcinogenic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[b,g]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-aminobiphenyl derivatives in the presence of strong acids or bases . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. when produced, it involves similar synthetic routes as laboratory methods but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Dibenzo[b,g]carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
7H-Dibenzo[b,g]carbazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its interactions with biological systems, particularly its carcinogenic potential.
Medicine: Studies investigate its effects on cellular processes and its potential as a therapeutic target.
Industry: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells
Mecanismo De Acción
The mechanism of action of 7H-Dibenzo[b,g]carbazole involves its metabolism by cytochrome P450 enzymes, particularly CYP1A1. This metabolism leads to the formation of reactive intermediates that can bind to DNA, forming adducts and potentially causing mutations . The compound’s electrophilic nature allows it to interact with various cellular targets, leading to its carcinogenic effects .
Comparación Con Compuestos Similares
- 7H-Dibenzo[c,g]carbazole
- Dibenz[a,j]acridine
- Benzo[a]pyrene
Comparison: 7H-Dibenzo[b,g]carbazole is unique due to its specific ring structure and the position of the nitrogen atom within the carbazole ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic compounds .
Propiedades
Fórmula molecular |
C20H13N |
|---|---|
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
12-azapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene |
InChI |
InChI=1S/C20H13N/c1-2-7-15-12-19-17(11-14(15)6-1)20-16-8-4-3-5-13(16)9-10-18(20)21-19/h1-12,21H |
Clave InChI |
RTTZJSBAKFDMEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
![methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12096034.png)



![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)





![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)

